N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide
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Overview
Description
N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound characterized by the presence of an iodophenyl group and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 4-iodoaniline with butanoyl chloride to form an intermediate, which is then reacted with phenylhydrazine under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: Shares the iodophenyl group but differs in the urea moiety.
N-4-Iodophenyl-N′-2-chloroethylurea: Contains a similar iodophenyl group but has a chloroethylurea structure.
Ethyl N-(4-iodophenyl)glycinate: Another iodophenyl-containing compound with a glycine ester structure.
Uniqueness
N-(4-IODOPHENYL)-4-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinecarbonyl moiety, in particular, allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C19H20IN3O2 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-N'-[(E)-1-phenylethylideneamino]pentanediamide |
InChI |
InChI=1S/C19H20IN3O2/c1-14(15-6-3-2-4-7-15)22-23-19(25)9-5-8-18(24)21-17-12-10-16(20)11-13-17/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,24)(H,23,25)/b22-14+ |
InChI Key |
HWNNIJAGHNJLBD-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCCC(=O)NC1=CC=C(C=C1)I)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CCCC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2 |
Origin of Product |
United States |
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